![molecular formula C16H25IN2Si B1325007 5-ヨード-1-トリイソプロピルシリル-1H-ピロロ[2,3-b]ピリジン CAS No. 913983-21-8](/img/structure/B1325007.png)

5-ヨード-1-トリイソプロピルシリル-1H-ピロロ[2,3-b]ピリジン

説明

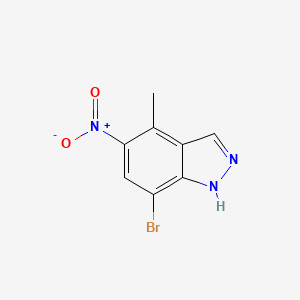

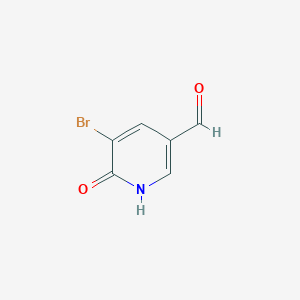

5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C16H25IN2Si. It has a molecular weight of 400.37 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The SMILES string of this compound isCC(C)SiC)(C(C)C)n1ccc2cc(I)cnc12 . This provides a textual representation of the compound’s structure. The InChI key, which is another form of structural representation, is VCPBNCQKRQSUFX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.科学的研究の応用

医薬品化学

医薬品化学において、5-ヨード-1-トリイソプロピルシリル-1H-ピロロ[2,3-b]ピリジンは、様々な医薬品化合物の合成のためのビルディングブロックとして利用されています。 ヨウ素とシリル基は、医薬品分子に見られる複雑な有機構造を構築する上で重要な、鈴木カップリングや薗頭カップリングなどのカップリング反応のための汎用性の高い中間体となります .

材料科学

この化合物は、特に有機半導体の開発において、材料科学に応用されています。 ピロロピリジンコアは、有機発光ダイオード(OLED)や有機光電変換セル(OPV)の活性層を形成する共役系の一部になることができます .

環境科学

環境科学では、5-ヨード-1-トリイソプロピルシリル-1H-ピロロ[2,3-b]ピリジンの誘導体は、環境汚染物質を検出するためのプローブやセンサーとして使用できます。 この化合物は、様々な有機物や無機物と反応するため、感度の高い検出機構の構築が可能になります .

分析化学

分析化学者は、クロマトグラフィーや質量分析法において、5-ヨード-1-トリイソプロピルシリル-1H-ピロロ[2,3-b]ピリジンを標準物質または参照化合物として使用することができます。 この化合物のユニークな分子シグネチャーは、複雑な混合物の同定と定量に役立ちます .

生化学

生化学では、この化合物の誘導体は、タンパク質相互作用や酵素反応速度論の研究に使用できます。 生体分子や基質に結合させることで、研究者はその経路をたどり、生化学的プロセスを理解することができます .

薬理学

薬理学的に、5-ヨード-1-トリイソプロピルシリル-1H-ピロロ[2,3-b]ピリジンは、潜在的な治療効果を持つ分子の合成の前駆体となる可能性があります。 様々な化学反応による修飾により、有効性と安全性プロファイルが向上した新薬の発見につながることがあります .

Safety and Hazards

生化学分析

Biochemical Properties

5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit the growth of plants by binding to the photosynthetic electron transport protein, thereby preventing photosynthesis . In biochemical research, it is used to study the inhibition of specific enzymes and the resulting effects on metabolic pathways.

Cellular Effects

The effects of 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the photosynthetic electron transport protein in plants leads to the inhibition of photosynthesis, which can be studied to understand similar processes in other organisms .

Molecular Mechanism

At the molecular level, 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in gene expression and metabolic flux, providing insights into the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and adverse effects. Toxicity studies have shown that high doses of the compound can cause detrimental effects on cellular function and overall health .

Metabolic Pathways

5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibition of specific enzymes can lead to changes in metabolite levels and overall metabolic activity. Understanding these interactions provides valuable insights into the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Studies have shown that the compound can accumulate in specific cellular compartments, leading to localized effects on enzyme activity and cellular metabolism .

特性

IUPAC Name |

(5-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25IN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPBNCQKRQSUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25IN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640113 | |

| Record name | 5-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913983-21-8 | |

| Record name | 5-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)

![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)

![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1324938.png)

![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)